ethyl 4-(1H-imidazol-2-yl)benzoate

Coordination polymer MOF ligand design Imidazole regioisomer

Ethyl 4-(1H-imidazol-2-yl)benzoate (CAS 210962-26-8, molecular formula C₁₂H₁₂N₂O₂, MW 216.24 g·mol⁻¹) is a heterobifunctional scaffold combining a 2-substituted imidazole ring with a para-ethyl benzoate moiety. The 2-imidazolyl regioisomer places the imidazole NH and N atoms in a specific orientation relative to the benzoate ester, distinguishing it from the 1-imidazolyl (CAS 86718-07-2) and 4-imidazolyl positional isomers.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 210962-26-8
Cat. No. B3251698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1H-imidazol-2-yl)benzoate
CAS210962-26-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-8H,2H2,1H3,(H,13,14)
InChIKeyCABDYBNRKFOAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1H-imidazol-2-yl)benzoate (CAS 210962-26-8): A Regiospecific Imidazole–Benzoate Building Block for Medicinal Chemistry and Coordination Polymer Procurement


Ethyl 4-(1H-imidazol-2-yl)benzoate (CAS 210962-26-8, molecular formula C₁₂H₁₂N₂O₂, MW 216.24 g·mol⁻¹) is a heterobifunctional scaffold combining a 2-substituted imidazole ring with a para-ethyl benzoate moiety . The 2-imidazolyl regioisomer places the imidazole NH and N atoms in a specific orientation relative to the benzoate ester, distinguishing it from the 1-imidazolyl (CAS 86718-07-2) and 4-imidazolyl positional isomers . This compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinases, HDACs, and other disease-relevant enzymes, as well as a ligand precursor for metal–organic coordination polymers [1]. Commercially, it is available in research-grade purities (typically ≥95% by HPLC), with the ethyl ester offering distinct advantages in lipophilicity (computed LogP ~2.25) and organic-solvent processability compared to the corresponding carboxylic acid (CAS 108035-45-6) .

Why Ethyl 4-(1H-imidazol-2-yl)benzoate Cannot Be Replaced by a Generic Imidazole–Benzoate Analog: Regiochemistry and Ester Identity Determine Synthetic Utility


Substituting ethyl 4-(1H-imidazol-2-yl)benzoate with a closely related analog introduces critical differences in at least three dimensions: (i) imidazole regiochemistry—the 2-imidazolyl isomer orients the N–H donor and N-acceptor sites for distinct metal-coordination and hydrogen-bonding geometries compared to 1-imidazolyl (CAS 86718-07-2) or 4-imidazolyl (CAS 120118-42-5) analogs ; (ii) ester identity—the ethyl ester provides a computed LogP of ~2.25, conferring greater organic solubility and distinct reactivity in transesterification and NHC-generating decarboxylation pathways compared to the methyl ester (MW 202.21) or free carboxylic acid (pKa ~3.36), which requires additional activation for amide coupling ; and (iii) scaffold saturation—the fully unsaturated imidazole is structurally distinct from the 4,5-dihydroimidazoline (imidazoline) analog (CAS 100134-80-3), which binds the MAO-B imidazoline site with a Ki of 1,380 nM for its phenyl ester derivative, illustrating how subtle ring-saturation differences translate into divergent biological target engagement [1]. These differences are not interchangeable in a synthetic sequence or structure–activity relationship (SAR) program.

Quantitative Differentiation Evidence for Ethyl 4-(1H-imidazol-2-yl)benzoate (CAS 210962-26-8) Against Its Closest Structural Analogs


Evidence Item 1: Regioisomeric Differentiation – 2-Imidazolyl vs. 1-Imidazolyl Substitution Dictates Metal-Binding Geometry in Coordination Polymers

The 2-imidazolyl regioisomer (present in ethyl 4-(1H-imidazol-2-yl)benzoate and its acid hydrolysis product, 4-(1H-imidazol-2-yl)benzoic acid, H₂iba) directs both the imidazole N–H and N atoms toward the metal center in a fused chelating orientation, enabling the formation of 2D and 3D coordination polymers with distinct topologies. In contrast, the 1-imidazolyl regioisomer (e.g., ethyl 4-(1H-imidazol-1-yl)benzoate, CAS 86718-07-2) presents only the N-3 atom for metal coordination while the N-1 position is occupied by the aryl ring, fundamentally altering the ligand denticity and the dimensionality of the resulting framework . Using the free acid form (H₂iba = 4-(1H-imidazol-2-yl)benzoic acid, the direct hydrolysis product of the target ester), Zn(II) and Cd(II) coordination polymers [Zn(Hiba)₂]ₙ and [Cd(Hiba)₂]ₙ have been synthesized under hydrothermal conditions and structurally characterized by single-crystal X-ray diffraction [1]. The Zn(II) polymer features a 2D (4,4) network topology, while the Cd(II) analog adopts a 3D supramolecular architecture with a one-dimensional zigzag chain motif, demonstrating framework diversity that is inaccessible with the 1-imidazolyl isomer [1].

Coordination polymer MOF ligand design Imidazole regioisomer

Evidence Item 2: Ester-Dependent Lipophilicity – Ethyl Ester vs. Carboxylic Acid in Synthetic Tractability and Drug-Like Property Tuning

The computed partition coefficient (LogP) of ethyl 4-(1H-imidazol-2-yl)benzoate is 2.25340, as catalogued in the ChemSrc database . This value places the compound in a moderately lipophilic range suitable for organic-solvent-based reactions (e.g., transesterification, NHC–CO₂ adduct formation, and N-alkylation) without the aqueous-solubility and ionizability liabilities of the free carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid (CAS 108035-45-6), which has a predicted pKa of 3.36±0.10 and a computed acid pKa of ~3.78 . In the synthesis of imidazolium-2-carboxylate NHC precatalysts, the direct use of ethyl benzoate esters is preferred over free acids because ester substrates participate in transesterification reactions catalyzed by the in situ-generated NHC, achieving yields of up to 95% within 3 h at 0.5 mol% catalyst loading [1]. The carboxylic acid form would require separate activation (e.g., conversion to acid chloride or use of coupling reagents) before participating in analogous transformations, adding a synthetic step and reducing atom economy.

Lipophilicity Synthetic intermediate Prodrug design LogP

Evidence Item 3: Scaffold Saturation – Unsaturated Imidazole vs. 4,5-Dihydroimidazoline in Biological Target Engagement

The phenyl ester of the 4,5-dihydroimidazoline analog (phenyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate, CHEMBL451230) has been experimentally characterized for binding to the MAO-B imidazoline binding site in rat brain mitochondrial homogenates, exhibiting a Ki of 1.38×10³ nM (MAO-B) and a Ki of 1.28×10⁴ nM (MAO-A) [1]. The fully unsaturated imidazole scaffold present in ethyl 4-(1H-imidazol-2-yl)benzoate presents a planar, aromatic system with distinct electronic properties and hydrogen-bonding patterns compared to the partially saturated imidazoline ring. This structural difference is known to alter imidazoline/I₂ receptor recognition: the unsaturated imidazole is less basic at N-3 (conjugate acid pKa ~6–7 for imidazole vs. ~9–10 for imidazoline) and lacks the conformational flexibility of the dihydro ring, which can influence both binding-site complementarity and off-target profiles [2]. While direct comparative data for the ethyl ester of the unsaturated scaffold are not available, the BindingDB entry for the dihydro analog establishes a class-level benchmark demonstrating that the oxidation state of the imidazole ring is a critical determinant of biological recognition [1].

Imidazoline binding site MAO Scaffold saturation Binding affinity

Evidence Item 4: Comparative Structural Preorganization for Benzimidazole-Directed Kinase and HDAC Inhibitor Design – the 2-Aryl Substituent Advantage

Ethyl 4-(1H-imidazol-2-yl)benzoate positions the ester group para to the 2-imidazolyl substituent, directly analogous to the 2-arylbenzimidazole architecture that has produced clinical-stage kinase and HDAC inhibitors. In the 2-arylbenzimidazole series, the para-substituted phenyl ring enables extended conjugation and optimal fit into flat, hydrophobic enzyme pockets. For example, 2-arylbenzimidazoles designed as mutant IDH2 R140Q inhibitors achieved IC₅₀ values as low as 0.26 μM (compound 7c), more potent than the positive control enasidenib, while maintaining selectivity over wild-type IDH2 [1]. In the HDAC inhibitor space, benzimidazole- and imidazole-based hydroxamic acids with a 2-aryl substitution pattern exhibit submicromolar inhibition of HDAC1, HDAC6, and HDAC8 isoforms, with linker length of 6–7 carbon atoms between the imidazole and hydroxamic acid being optimal [2]. The ethyl 4-(1H-imidazol-2-yl)benzoate scaffold provides the identical 2-aryl orientation and ester handle for further elaboration (e.g., hydrolysis to acid, Curtius rearrangement to amine, or reduction to alcohol) that is required to access these chemotypes. The benzimidazole analog ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate (CAS 906816-18-0, MW 266.29) is 23% heavier and contains an additional fused benzene ring, which increases aromatic surface area and can lead to different solubility, metabolic stability, and off-target polypharmacology profiles .

Kinase inhibitor HDAC inhibitor Benzimidazole Scaffold hopping

Procurement-Driven Application Scenarios for Ethyl 4-(1H-imidazol-2-yl)benzoate (CAS 210962-26-8)


Scenario 1: Medicinal Chemistry – Synthesis of 2-Arylimidazole Kinase or HDAC Inhibitor Libraries via Ester Elaboration

The ethyl ester serves as a key intermediate for generating diverse 2-arylimidazole-based compound libraries targeting kinases (IDH2, BTK, RIP2) or HDAC isoforms [1][2]. The ester can be hydrolyzed to the free acid (4-(1H-imidazol-2-yl)benzoic acid) for amide coupling, reduced to the benzyl alcohol for ether formation, or subjected to transesterification to introduce alternative ester prodrug moieties. As demonstrated by the NHC-catalyzed transesterification methodology, ester substrates can be directly converted to amides or alternative esters in high yield (up to 95%) without pre-activation [3]. The 2-imidazolyl regiospecificity ensures that all elaborated products maintain the correct substitution pattern for biological target engagement.

Scenario 2: Coordination Chemistry and MOF Synthesis – Ligand Precursor for 2D and 3D Framework Construction

Upon hydrolysis to 4-(1H-imidazol-2-yl)benzoic acid (H₂iba), the target compound serves as a precursor to a bidentate N,O-chelating ligand for the construction of metal–organic frameworks and coordination polymers [1]. Published examples include [Zn(Hiba)₂]ₙ (2D (4,4) network) and [Cd(Hiba)₂]ₙ (3D supramolecular architecture) synthesized under hydrothermal conditions [1]. The ethyl ester form offers practical advantages for procurement: it is more stable toward decarboxylation during storage than the free acid and can be converted to the active ligand in situ by basic hydrolysis immediately before MOF synthesis. The photoluminescence properties of the resulting Zn(II) and Cd(II) frameworks also make this ligand attractive for luminescent sensing and light-emitting materials research.

Scenario 3: Organocatalysis – Imidazolium-2-carboxylate NHC Precatalyst Synthesis

The imidazole NH of ethyl 4-(1H-imidazol-2-yl)benzoate can be N-alkylated to generate imidazolium salts, which upon treatment with CO₂ form imidazolium-2-carboxylate adducts (NHC–CO₂) [1]. These adducts serve as latent, thermally activated N-heterocyclic carbene precatalysts for transesterification, cyanosilylation, and benzoin condensation reactions [2]. The para-ethoxycarbonyl substituent on the phenyl ring introduces an electron-withdrawing group that can modulate the electronic properties of the resulting NHC, potentially tuning its nucleophilicity and catalytic activity. This application positions ethyl 4-(1H-imidazol-2-yl)benzoate as a building block for synthesizing functionalized imidazolium salts with tailored catalytic properties.

Scenario 4: CNS Drug Discovery – Imidazoline I₂ Receptor SAR Exploration Using an Unsaturated Imidazole Scaffold

For programs targeting or seeking to avoid imidazoline I₂ receptor engagement, the fully unsaturated imidazole scaffold of ethyl 4-(1H-imidazol-2-yl)benzoate provides a distinct starting point from the saturated 4,5-dihydroimidazoline analog [1]. Experimental binding data for the phenyl ester of the dihydro analog establish a benchmark: Ki (MAO-B imidazoline site) = 1,380 nM and Ki (MAO-A) = 12,800 nM [1]. The unsaturated scaffold, with its lower basicity (imidazole conjugate acid pKa ~6–7 vs. imidazoline ~9–10) and planar geometry, is expected to exhibit a different selectivity and affinity profile at I₂ receptors. The ethyl ester can be converted to diverse amide, amine, or alcohol derivatives to probe the SAR of this chemotype systematically.

Quote Request

Request a Quote for ethyl 4-(1H-imidazol-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.